![molecular formula C13H12O B14212647 [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene CAS No. 825628-23-7](/img/structure/B14212647.png)
[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene: is an organic compound characterized by its unique structure, which includes an ethenyloxy group, a pent-4-en-1-yn-1-yl chain, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of a benzene derivative with a pent-4-en-1-yn-1-yl halide under palladium-catalyzed conditions. The ethenyloxy group can be introduced through a subsequent etherification reaction using an appropriate alkene and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne and alkene groups into alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nitric acid, bromine, sulfuric acid as a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene serves as a versatile building block for the construction of more complex molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: In medicinal research, this compound derivatives are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In the materials science industry, this compound is being studied for its potential use in the development of new polymers and advanced materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyloxy and pent-4-en-1-yn-1-yl groups can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[3-(Methoxy)pent-4-en-1-yn-1-yl]benzene: Similar structure but with a methoxy group instead of an ethenyloxy group.
[3-(Ethenyloxy)but-3-en-1-yn-1-yl]benzene: Similar structure but with a but-3-en-1-yn-1-yl chain instead of a pent-4-en-1-yn-1-yl chain.
Uniqueness: [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Propriétés
Numéro CAS |
825628-23-7 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-ethenoxypent-4-en-1-ynylbenzene |
InChI |
InChI=1S/C13H12O/c1-3-13(14-4-2)11-10-12-8-6-5-7-9-12/h3-9,13H,1-2H2 |
Clé InChI |
CKTFYDDKWFRRMT-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C#CC1=CC=CC=C1)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


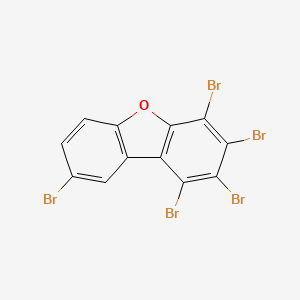
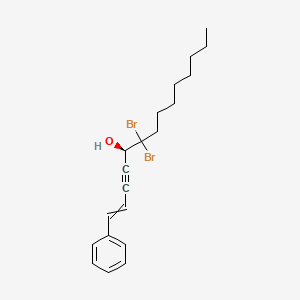
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
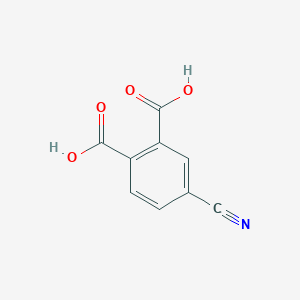
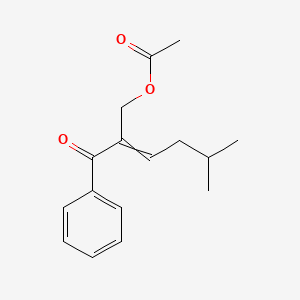
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
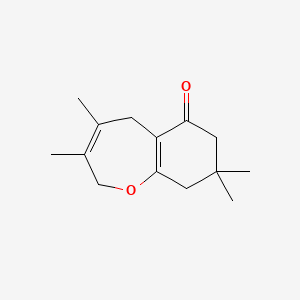
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
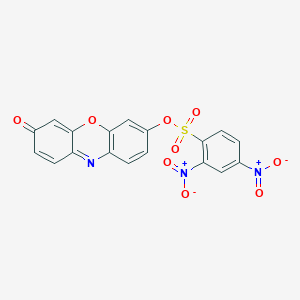

![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
